
Guanosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its ability to inhibit cGMP-dependent protein kinases, making it a valuable tool in biochemical research. It is often used to study the role of cGMP in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt involves the modification of the guanosine moleculeThis is followed by the formation of the cyclic structure and the addition of the triethylammonium salt to enhance solubility and stability .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production. This includes the use of automated synthesizers and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and water or aqueous buffers for hydrolysis reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophosphate derivatives, while hydrolysis reactions will result in the cleavage of the cyclic structure .
Scientific Research Applications
Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is widely used in scientific research due to its ability to inhibit cGMP-dependent protein kinases. This makes it a valuable tool for studying the role of cGMP in various cellular processes, including signal transduction, cell proliferation, and apoptosis . It is also used in the development of new therapeutic agents targeting cGMP-dependent pathways .
Mechanism of Action
The compound exerts its effects by inhibiting cGMP-dependent protein kinases. It binds to the active site of these kinases, preventing the phosphorylation of target proteins. This inhibition disrupts the cGMP signaling pathway, leading to various cellular effects . The molecular targets of this compound include protein kinase G (PKG) isoforms Iα and Iβ .
Comparison with Similar Compounds
Similar Compounds:
- Guanosine 3’,5’-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, RP-isomer, triethylammonium salt
- Guanosine 3’,5’-cyclic monophosphorothioate, β-phenyl-1,N²-etheno-8-bromo-, RP-isomer, sodium salt
- Guanosine 3’,5’-cyclic monophosphate, N²,2’-O-dibutyryl-, sodium salt
Uniqueness: Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is unique due to its specific inhibition of cGMP-dependent protein kinases. Its structure allows it to bind effectively to the active site of these kinases, making it a potent inhibitor. Additionally, the presence of the triethylammonium salt enhances its solubility and stability, making it more suitable for various experimental conditions .
Properties
IUPAC Name |
2-amino-9-(2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one;N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVIQYPGQBMDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12280724.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)
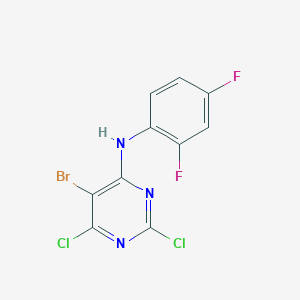
![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)
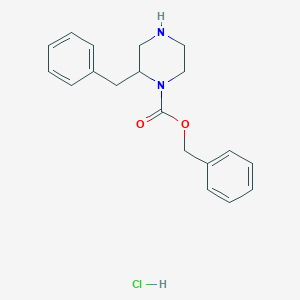
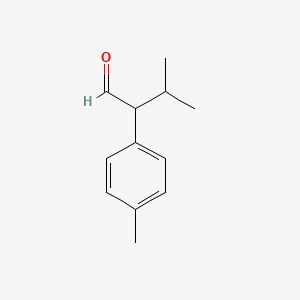
![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)

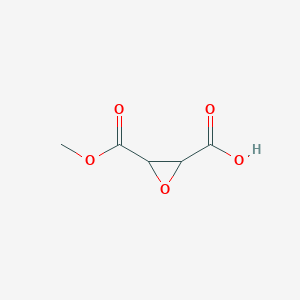
![[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12280787.png)
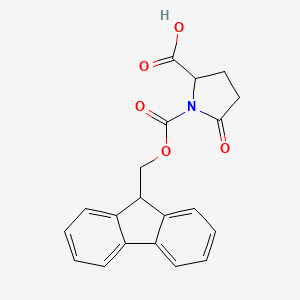
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)
